2,5-Dimethyl Substitution: Lipophilicity Advantage vs. JPD447
The target compound carries a 2,5-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core, whereas the structurally closest matched-molecular-formula analog JPD447 (7-(azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine) bears only a single 5-ethyl group . The additional methyl group at the 2-position in the target compound increases calculated logP to 4.63 versus an estimated ~4.3 for JPD447 (based on the loss of one methyl group), while the PSA remains comparable at 30.6 Ų for both . This difference in lipophilicity is predicted to affect membrane permeability and nonspecific protein binding in cellular assays.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 4.6339 |
| Comparator Or Baseline | JPD447: logP ~4.3 (estimated by structural subtraction of one methyl group; exact measured value not available) |
| Quantified Difference | ΔlogP ≈ +0.3 (target compound more lipophilic) |
| Conditions | Calculated logP values from ChemDiv database; comparator estimate derived from structural analogy |
Why This Matters
A logP difference of 0.3 log units can translate to a measurable shift in cellular permeability and off-target binding, making the target compound preferentially suited for assays where higher membrane partitioning is required.
